2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid
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Overview
Description
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis .
Scientific Research Applications
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Some related compounds have been found to interact with potassium channels . These compounds act as potassium channel openers, causing cell membrane hyperpolarization
Biochemical Pathways
Given the potential interaction with potassium channels, it could be involved in pathways related to cell membrane potential and cellular metabolism . .
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones . One common method includes the hydrogen carbonate hydrolysis of the corresponding esters . Another approach involves a two-step synthesis where an amine is added to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine, which then reacts with the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve solventless synthesis to overcome the drawbacks of traditional methods, such as slow reaction rates and the need for large amounts of solvent . This approach not only reduces costs but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxo-derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazine ring, to form a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted benzoxazine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids
- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
- 6-Iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
What sets 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid apart from similar compounds is its unique oxazine ring structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-1-2-7-6(3-5)4-14-9(13)10-7/h1-3H,4H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWWXCCWRWPZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)NC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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